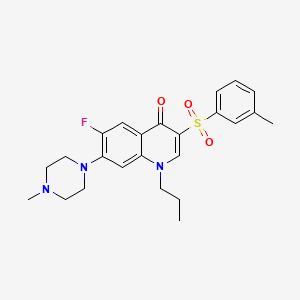![molecular formula C23H17N3O4 B2818012 3-(9H-Fluoren-9-ylmethoxycarbonylamino)pyrazolo[1,5-a]pyridine-5-carboxylic acid CAS No. 2411269-50-4](/img/structure/B2818012.png)
3-(9H-Fluoren-9-ylmethoxycarbonylamino)pyrazolo[1,5-a]pyridine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrazolo[1,5-a]pyridine, which is a type of heterocyclic compound . It also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are commonly used in over-the-counter sleep aids .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through 1,3-dipolar cycloaddition reactions .Molecular Structure Analysis
The molecular structure of this compound likely includes a pyrazolo[1,5-a]pyridine core, with a fluorenylmethyloxycarbonyl (Fmoc) group and a carboxylic acid group attached .Chemical Reactions Analysis
The compound, due to the presence of the Fmoc group, may participate in reactions typical of Fmoc-protected amino acids . The pyrazolo[1,5-a]pyridine core may also undergo various reactions .科学的研究の応用
Chemical Biology and Drug Discovery
Given its novel pyrazolo[1,5-a]pyridine core, this compound may exhibit interesting interactions with biological targets. Researchers could explore its potential as a scaffold for designing small molecules with specific biological activities. By modifying its side chains or functional groups, scientists may discover new drug candidates or probe biological pathways .
Photophysical Properties and Fluorescent Probes
Fluorescent compounds are invaluable tools in biological imaging and diagnostics. The fluorenyl moiety in this compound suggests that it might exhibit fluorescence properties. Researchers could investigate its photophysical behavior, such as emission spectra, quantum yield, and stability. If it fluoresces, it could serve as a fluorescent probe for cellular imaging or tracking specific biomolecules .
Materials Science and Organic Electronics
Organic semiconductors play a crucial role in flexible electronics, organic photovoltaics, and light-emitting devices. The π-conjugated system in this compound could make it interesting for materials science applications. Researchers might explore its electronic properties, charge transport behavior, and compatibility with other materials. If it shows promising characteristics, it could contribute to the development of organic electronic devices .
Catalysis and Synthetic Chemistry
Although not immediately apparent from its structure, this compound could potentially serve as a ligand or catalyst in organic transformations. Researchers could investigate its reactivity with transition metals or other catalytic systems. If it exhibits unique catalytic properties, it might find applications in synthetic chemistry, such as asymmetric reactions or C–H activation .
Bioconjugation and Click Chemistry
The presence of a carboxylic acid group allows for bioconjugation strategies. Researchers could modify this compound to introduce reactive handles (e.g., amino groups) and use it for click chemistry reactions. Bioorthogonal reactions involving this compound could enable site-specific labeling of biomolecules or the construction of multifunctional conjugates .
将来の方向性
特性
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)pyrazolo[1,5-a]pyridine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c27-22(28)14-9-10-26-21(11-14)20(12-24-26)25-23(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12,19H,13H2,(H,25,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCBJCWWIOWBLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C5C=C(C=CN5N=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2817929.png)
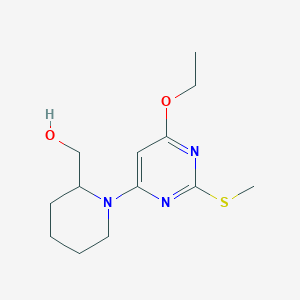
![1-(4-bromophenyl)-3-(4-chlorophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2817931.png)
![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2817932.png)
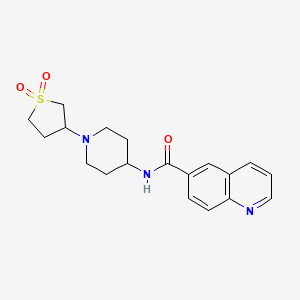
![5-[(2-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2817937.png)
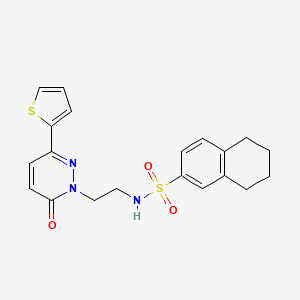
![(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2817939.png)
![1-(naphthalen-1-yl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea](/img/structure/B2817944.png)
![6-Aminopyrazolo[1,5-a]pyrimidin-7(1h)-one dihydrochloride](/img/no-structure.png)
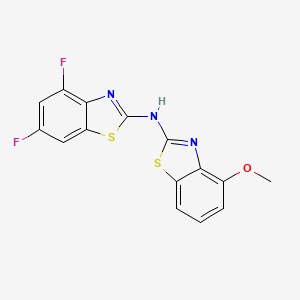
![5-[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide](/img/structure/B2817950.png)
![benzyl 6'-amino-5'-cyano-3'-propyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate](/img/structure/B2817951.png)
